molecular formula C11H9ClN2O2 B8702676 Methyl 4-chloro-2-methylquinazoline-8-carboxylate

Methyl 4-chloro-2-methylquinazoline-8-carboxylate

Cat. No.: B8702676
M. Wt: 236.65 g/mol
InChI Key: MKEGYEKMVJKXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-2-methylquinazoline-8-carboxylate is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

methyl 4-chloro-2-methylquinazoline-8-carboxylate

InChI

InChI=1S/C11H9ClN2O2/c1-6-13-9-7(10(12)14-6)4-3-5-8(9)11(15)16-2/h3-5H,1-2H3

InChI Key

MKEGYEKMVJKXFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)OC)C(=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylate (2.00 g; 9.17 mmol; 1.00 eq.) and benzyltriethylammonium chloride (4.18 g, 18.33 mmol) in dry CH3CN (5 mL) was treated with DIEA (1.75 mL, 10.1 mmol) and stirred as POCl3 (7.3 mL, 80.2 mmol) was slowly added to the flask. The contents were warmed to 90° C. for 30 min, cooled to ˜50° C., and slowly poured into a 2N NaOH (80 mL, 160 mmol) and water (80 mL) that was cooling in an acetone/dry-ice bath (ice formed in the flask). The off-red solid that precipitated was filtered, washed with 10% aqueous K2CO3 (15 mL), and dried under vacuum to afford 1 (1.35 g; 62% yield). LC-MS [236.8 (M+1)]
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.18 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

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